1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene
CAS No.: 1803714-46-6
Cat. No.: VC2756849
Molecular Formula: C7H3Cl2F3O
Molecular Weight: 231 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803714-46-6 |
|---|---|
| Molecular Formula | C7H3Cl2F3O |
| Molecular Weight | 231 g/mol |
| IUPAC Name | 1,2-dichloro-4-(difluoromethoxy)-5-fluorobenzene |
| Standard InChI | InChI=1S/C7H3Cl2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H |
| Standard InChI Key | SOUGKBBFWONSBO-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F |
Introduction
1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene is a complex organic compound derived from benzene, featuring two chlorine atoms, three fluorine atoms, and a difluoromethoxy group attached to the benzene ring. Its molecular formula is C7H3Cl2F3O, and it is classified as a halogenated aromatic compound. This unique combination of substituents imparts distinct chemical properties, making it valuable in various scientific applications, including chemistry, biology, and industry.
Synthesis of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene
The synthesis of this compound typically involves two main steps: halogenation and the introduction of the difluoromethoxy group.
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Halogenation: This step involves introducing chlorine and fluorine atoms into a suitable benzene derivative. Chlorine gas (Cl2) and fluorine gas (F2) are commonly used under controlled conditions.
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Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using difluoromethyl ether (CHF2O) in the presence of a suitable catalyst.
Industrial production mirrors these laboratory methods but is optimized for scale, utilizing large reactors for bulk halogenation and catalytic methods for introducing functional groups.
Table: Common Reactions and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu) | Controlled temperature |
| Electrophilic Substitution | Sulfuric acid (H2SO4), Nitric acid (HNO3) | Controlled temperature |
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | - |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | - |
Biological Activity and Applications
1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene exhibits biological activity through interactions with enzymes and receptors, influencing cellular pathways. It is being researched for its potential antimicrobial and anticancer properties.
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Antimicrobial Properties: The compound has shown effective inhibition against various microbial strains, suggesting its potential use in pharmaceuticals.
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Anticancer Potential: Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table: Biological Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Inhibition of microbial growth |
| Anticancer | Potential to inhibit cancer cell proliferation |
| Pharmaceutical Development | Investigated as a therapeutic agent for infections and cancer |
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